4'-OH-2,3',5',6-Tetrabromodiphenyl Ether
Description
Properties
CAS No. |
1622183-96-3 |
|---|---|
Molecular Formula |
C12H6Br4O2 |
Molecular Weight |
501.794 |
IUPAC Name |
2,6-dibromo-4-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-2-1-3-8(14)12(7)18-6-4-9(15)11(17)10(16)5-6/h1-5,17H |
InChI Key |
APAMXFBEBPWCIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C(=C2)Br)O)Br)Br |
Origin of Product |
United States |
Environmental Occurrence and Spatio Temporal Distribution of 4 Oh 2,3 ,5 ,6 Tetrabromodiphenyl Ether
Global and Regional Detection in Aquatic Ecosystems
Aquatic environments, both marine and freshwater, are significant reservoirs for PBDEs and their derivatives. nih.govcapes.gov.br The lipophilic and hydrophobic nature of these compounds causes them to adsorb easily to solid matrices, making sediments in rivers, lakes, and oceans major sinks. nih.gov
Oceans are considered global sinks for PBDEs and their metabolites, with marine organisms often exhibiting higher levels than their terrestrial counterparts. capes.gov.brnih.gov The presence of 4'-OH-2,3',5',6-tetrabromodiphenyl ether and other OH-PBDEs has been confirmed in various marine settings.
Baltic Sea : In the Baltic Sea, a region affected by eutrophication, naturally produced OH-PBDEs have been identified in marine life. slu.se Studies on Baltic herring (Clupea harengus membras) have detected various OH-PBDEs. For instance, in herring from the northern Baltic Proper (Askö), the geometric mean concentration of Σ6OH-PBDEs was 9.4 ng/g lipid weight (l.w.), while in the southern Bothnian Sea (Ängskärsklubb), it was 10 ng/g l.w. slu.se In both locations, 6-OH-BDE47 was the dominant congener, but other hydroxylated forms are also present. slu.se The congener 2'-OH-BDE68, structurally related to this compound, has shown increasing concentration trends in Baltic Proper herring from 1980-2010. slu.se
Southern Yellow Sea : While specific data for this compound in the Southern Yellow Sea is limited, studies of major contributing river systems like the Yellow River show significant PBDE contamination. nih.gov In the Yellow River, total PBDE concentrations were higher in the middle and lower reaches, areas characterized by greater urbanization and industrial development. nih.gov The dominant congener was BDE-209, a precursor for many lower-brominated and potentially hydroxylated forms. nih.gov Given that OH-PBDEs are metabolites of PBDEs, their presence in the Southern Yellow Sea is highly probable.
Puget Sound : In the Salish Sea, which includes Puget Sound, PBDEs are recognized as contaminants that bioaccumulate in the food web. epa.gov Monitoring programs have detected PBDEs in all mussel samples collected along the British Columbia coast, with particularly high concentrations in industrialized and port areas. epa.gov While specific concentrations for this compound are not detailed in the provided results, the widespread presence of precursor PBDEs in the region's biota, such as bivalve shellfish, suggests that their hydroxylated metabolites are also present in the ecosystem. epa.gov
Table 1: Concentration of ΣOH-PBDEs in Marine Biota This table is interactive. Click on the headers to sort the data.
| Location | Species | Matrix | Concentration (ng/g l.w.) | Reference |
|---|---|---|---|---|
| Baltic Proper, Askö | Baltic Herring | Muscle | 9.4 (GM) | slu.se |
| Bothnian Sea, Ängskärsklubb | Baltic Herring | Muscle | 10 (GM) | slu.se |
| Arctic | Various Organisms | Tissue | 0.12–2.3 | nih.govacs.org |
| Antarctica | Various Organisms | Tissue | 0.17–35 | nih.govacs.org |
OH-PBDEs are also detected in freshwater systems, often near urban and industrial centers. nih.gov
Great Lakes Region : Studies in the Great Lakes basin have identified PBDEs as persistent, bioaccumulative, and toxic contaminants found in sediment, water, air, wildlife, and humans. ijc.org In a study of fish from the Detroit River, a connecting channel in the Great Lakes system, up to 10 different OH-PBDE congeners were identified in fish plasma. capes.gov.br The total OH-PBDE concentrations (ΣOH-PBDEs) ranged from 2.7 to 198 pg/g wet weight. capes.gov.br Among the identified compounds was 2'-OH-BDE68, highlighting the presence of hydroxylated tetrabromodiphenyl ethers in this freshwater food web. capes.gov.br
Other Freshwater Systems : Research in Ontario, Canada, showed that OH-PBDEs are ubiquitous in the abiotic freshwater environment, with concentrations in surface water ranging from 2.2 to 70 pg/L. nih.gov Higher concentrations were found near sewage treatment plant outfalls, suggesting that wastewater is a source of these compounds, either through direct release or from the oxidation of precursor PBDEs. nih.govresearchgate.net
Occurrence in Terrestrial and Atmospheric Compartments
Beyond aquatic systems, this compound and related compounds are found in soil, sediments, and the atmosphere, facilitating their long-range transport. nih.gov
Sediments are a primary sink for hydrophobic compounds like PBDEs and their hydroxylated analogs. nih.gov
Marine and Riverine Sediments : In polar regions, OH-PBDEs have been detected in marine sediments, with concentrations in Antarctic sediment reaching up to 2850 ng/g dry weight (dw) and median concentrations in the Arctic of 296 pg/g dw. mdpi.comnih.govacs.org In a study of Thermaikos Gulf, Greece, total PBDE concentrations in marine sediment ranged from 0.26 to 4.92 ng/g dw, with higher levels near industrial areas and sewage outfalls, indicating pollution from urban and industrial activities. tandfonline.com Similarly, sediments in the Yellow River contained significant levels of PBDEs, which serve as precursors to OH-PBDEs. nih.gov
Biota-Sediment Accumulation : The biota-sediment bioaccumulation factor (BSAF) for OH-PBDEs in polar marine ecosystems was found to be in the range of 0.004–0.18, which is lower than that of the parent PBDEs. nih.govacs.org This suggests that while OH-PBDEs are present in sediments, their transfer to sediment-dwelling organisms may be less efficient than their precursors.
The atmosphere serves as a crucial medium for the long-range transport of PBDEs and their derivatives, often bound to particulate matter. hilarispublisher.com
Detection in PM2.5 : Hydroxylated PBDEs have been successfully identified and quantified in atmospheric fine particles (PM2.5). hilarispublisher.com A study in Baoding, China, detected five different OH-PBDEs in all analyzed PM2.5 samples. hilarispublisher.com The presence of these compounds in fine particulate matter is significant because these small particles can be inhaled deeply into the lungs. hilarispublisher.com
Concentrations and Sources : In an office environment in Shanghai, the mean concentration of total PBDEs in PM2.5 was 51.8 pg/m³. nih.govnih.gov While this study focused on the parent compounds, it noted that lower-brominated PBDEs, which are precursors to many OH-PBDEs, were present. nih.gov The detection of OH-PBDEs in precipitation (rain and snow) in Ontario, with fluxes ranging from 3.5 to 190 pg/m², further indicates their presence in the atmosphere. nih.gov Atmospheric OH- radicals are thought to react with PBDEs to produce these hydroxylated forms. nih.gov
Table 2: Concentration of PBDEs and OH-PBDEs in Atmospheric Particles This table is interactive. Click on the headers to sort the data.
| Location | Environment | Particle Size | Compound | Mean Concentration | Reference |
|---|---|---|---|---|---|
| Shanghai, China | Office | PM2.5 | Σ15PBDEs | 51.8 pg/m³ | nih.govnih.gov |
| Shanghai, China | Office | PM10 | Σ15PBDEs | 110.7 pg/m³ | nih.govnih.gov |
| Baoding, China | Urban | PM2.5 | OH-PBDEs | Detected | hilarispublisher.com |
| Ontario, Canada | Various | Precipitation | ΣOH-PBDEs | 3.5-190 pg/m² (flux) | nih.gov |
Ubiquitous Presence in Diverse Biological Matrices across Trophic Levels
The bioaccumulative nature of this compound and its chemical relatives leads to their detection in a wide range of organisms, from the bottom to the top of the food web.
Lower Trophic Levels : PBDEs and their analogs are found in marine microalgae and zooplankton, which form the base of the aquatic food web. mdpi.comresearchgate.net While some microalgae can debrominate BDE-47, the formation of OH-PBDEs appears to be limited, suggesting that biotransformation at this level is not a primary source. researchgate.net Zooplankton, however, accumulate these contaminants from the water and their food, providing a key entry point into the marine food chain. mdpi.com
Fish and Marine Mammals : Fish readily accumulate these compounds from their environment and diet. researchgate.net In fish from the Detroit River, OH-PBDEs, including 2'-OH-BDE68, were found in plasma, indicating that these metabolites are present in the circulatory systems of aquatic wildlife. capes.gov.br Studies in polar regions have found OH-PBDEs in a variety of marine organisms, including invertebrates and fish, with concentrations in Antarctica reaching up to 35 ng/g l.w. nih.govacs.org These compounds are transferred up the food web and have been found at high concentrations in top predators like marine mammals. gulfofmaine.org
Human Presence : The ubiquitous nature of these compounds is further underscored by their detection in humans. Hydroxylated PBDE metabolites have been identified in human blood samples, confirming that they bioaccumulate in humans. nih.govnih.gov The ratio of total hydroxylated metabolites to their PBDE precursors in human blood ranged from 0.10 to 2.8, indicating significant accumulation. nih.gov
Aquatic Organisms: Detection in Fish (e.g., Salmon, Carp (B13450389), Bass, Perch), Bivalves (e.g., Mussels), and Marine Algae
Hydroxylated PBDEs (OH-PBDEs), including tetrabrominated congeners, have been detected in a variety of aquatic life, indicating the widespread biotransformation of parent PBDE compounds in marine and freshwater environments.
Fish: Studies have frequently reported the presence of PBDEs and their hydroxylated metabolites in fish tissues. In the Great Lakes, PBDE levels in the edible portions of 18 different fish species, including Common Carp, were extensively studied between 2006 and 2013. nih.gov Bottom-dwelling fish like carp often exhibit the highest concentrations of these contaminants. nih.gov For instance, in a Virginia study, a carp from the Hyco River showed a total PBDE concentration of 47,900 µg/kg on a lipid basis. acs.org While these studies primarily focus on parent PBDEs like BDE-47, the presence of these precursors is a strong indicator of potential for in-vivo formation of hydroxylated metabolites. nih.govacs.org
Metabolites such as OH-PBDEs have been detected at concentrations comparable to major PBDE congeners in salmon. nih.gov The presence of OH-PBDEs and methoxy-PBDEs (MeO-PBDEs) has been confirmed in salmon, with some studies suggesting that the concentrations of these metabolites can be higher than the parent PBDEs. nih.gov Research on the biotransformation of BDE-47 in medaka fish (Oryzias latipes) has shown its accumulation in parent fish and subsequent maternal transfer to eggs and eleutheroembryos, with concentrations in embryos reaching up to 500 ng/g wet weight. nih.gov
Interactive Data Table: PBDE Congeners in Great Lakes Fish (2006-2013)
Marine Algae: Marine algae play a crucial role in the biotransformation of PBDEs. Studies have investigated the uptake and metabolism of BDE-47 in various marine microalgae species. nih.gov Research has shown that some microalgae can debrominate BDE-47 to form other PBDE congeners. nih.gov Furthermore, the formation of OH-PBDEs from BDE-47 has been observed in the microalga Isochrysis galbana, although this occurred at very high exposure concentrations. nih.gov This indicates that marine algae can be a source of hydroxylated PBDEs in the marine food web. nih.gov
Avian Species: Levels in Gulls and Eagles
Avian species, particularly top predators like gulls and eagles, are susceptible to accumulating high levels of environmental contaminants through biomagnification.
Gulls: Studies of seabirds in the Canadian Arctic have analyzed PBDE concentrations in the eggs of several species, including glaucous gulls. nih.gov In these studies, BDE-47 was generally the dominant congener, and glaucous gulls exhibited the highest concentrations of total PBDEs and BDE-47 among the species tested. nih.gov The temporal trend data for northern fulmars and thick-billed murres showed an exponential increase in ΣPBDE concentrations from 1975 to 2003, followed by a rapid decrease, likely reflecting changes in the use and regulation of PBDEs in North America. nih.gov
Eagles: Analysis of bald eagle eggs from New Hampshire has also revealed the presence of PBDEs. fws.gov In one egg from Silver Lake, the total PBDE concentration was 914 ng/g, while another from Pontook Reservoir had levels below the detection limit. fws.gov The presence of these precursor compounds in eagle eggs indicates a potential for in-ovo exposure to their hydroxylated metabolites.
Mammalian Wildlife: Identification in Seals, Polar Bears, and Dolphins
Marine mammals, due to their high trophic position and lipid-rich tissues, often exhibit significant burdens of lipophilic contaminants like PBDEs and their metabolites.
Seals: Hydroxylated PBDEs have been identified in ringed and grey seals. osti.gov Studies of marine mammals from the Arctic and North Atlantic have analyzed PBDEs in the blubber of ringed seals and hooded seals, among other species. nih.gov
Polar Bears: Polar bears from East Greenland have been found to contain some of the highest recorded concentrations of organohalogen contaminants, including PBDEs, of any mammal worldwide. nunatsiaq.com These compounds are transferred from mother to cub via gestation and lactation. nunatsiaq.comnoaa.gov A significant study on the metabolism of PBDEs in polar bears involved the incubation of BDE-47 and BDE-99 with liver microsomes. This in-vitro study demonstrated that polar bears are capable of forming multiple hydroxylated metabolites of these PBDEs. researchgate.net For BDE-47, eleven different hydroxylated metabolites were produced, with 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether and 5'-hydroxy-2,2',4,4'-tetrabromodiphenyl ether being the major products. researchgate.net This directly confirms the biotransformation pathway leading to hydroxylated tetrabromodiphenyl ethers in this species.
Interactive Data Table: Mean ΣPBDE Concentrations in Polar Bears from Various Arctic Regions
Dolphins: High levels of PBDEs have been found in toothed whales such as pilot whales and Atlantic white-sided dolphins. nih.gov The concentrations in these species from the Arctic and North Atlantic were among the highest observed in marine mammals in the region. nih.gov
Terrestrial Plants: Uptake and Presence in Plant Tissues (e.g., Alfalfa, Pumpkin)
The uptake and metabolism of PBDEs are not limited to fauna; terrestrial plants can also absorb these contaminants from the soil and air. nih.gov
Pumpkin: Research on the uptake of BDE-47 by young whole pumpkin plants (Cucurbita maxima × C. moschata) from a hydroponic solution has provided direct evidence of biotransformation. figshare.comresearchgate.net In these experiments, pumpkin plants were found to metabolize BDE-47 into several other compounds. figshare.comresearchgate.net Notably, four different hydroxylated metabolites were detected in various parts of the plant: 5-OH-BDE-47, 6-OH-BDE-47, 4'-OH-BDE-49, and 4-OH-BDE-42. figshare.comresearchgate.net This demonstrates that plants can be a source of OH-PBDEs in terrestrial ecosystems. Another study also highlighted the interconversion of tetrabromobisphenol A (TBBPA) and its dimethyl ether in pumpkin plants, further underscoring the metabolic capabilities of this plant species. nih.gov
There is currently no specific information available regarding the uptake and presence of this compound in alfalfa.
Table of Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Polybrominated Diphenyl Ether | PBDE |
| 2,2',4,4'-Tetrabromodiphenyl Ether | BDE-47 |
| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 |
| 2,2',4,4',6-Pentabromodiphenyl ether | BDE-100 |
| 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 |
| 2,2',4,4',5,6'-Hexabromodiphenyl ether | BDE-154 |
| Decabromodiphenyl ether | Deca-BDE |
| Hydroxylated Polybrominated Diphenyl Ether | OH-PBDE |
| Methoxylated Polybrominated Diphenyl Ether | MeO-PBDE |
| 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether | 4'-OH-BDE-49 |
| 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | 5-OH-BDE-47 |
| 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | 6-OH-BDE-47 |
| 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether | 4-OH-BDE-42 |
| Tetrabromobisphenol A | TBBPA |
| Polychlorinated Biphenyl | PCB |
| Dichlorodiphenyl-dichloroethylene | DDE |
Elucidating the Formation Pathways and Sources of 4 Oh 2,3 ,5 ,6 Tetrabromodiphenyl Ether
Anthropogenic Contributions: Biotransformation of Precursor PBDEs
The primary anthropogenic source of 4'-OH-2,3',5',6-Tetrabromodiphenyl Ether is the biotransformation of manufactured polybrominated diphenyl ethers (PBDEs). These flame-retardant chemicals, once ingested by organisms, can be metabolized into various derivatives, including hydroxylated forms. This transformation can occur through direct hydroxylation of a tetrabromodiphenyl ether precursor or via a combination of debromination and hydroxylation of more highly brominated congeners.
Role of Hepatic Cytochrome P450 (CYP) Enzymes in Oxidative Metabolism
The oxidative metabolism of PBDEs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.gov Research using human liver microsomes (HLMs) and recombinant human CYP enzymes has pinpointed specific enzymes responsible for the formation of OH-PBDEs.
Studies on BDE-47, a major congener found in human tissues, have shown that CYP2B6 is the predominant enzyme responsible for its biotransformation into multiple hydroxylated metabolites. nih.govnih.gov Incubation of BDE-47 with human recombinant P450 enzymes demonstrated that CYP2B6 was the most active in generating these products. nih.gov This was further confirmed by experiments where a CYP2B6-specific antibody inhibited the formation of all BDE-47 metabolites in pooled HLMs. nih.gov
Similarly, the metabolism of BDE-100 is predominantly mediated by CYP2B6, which is responsible for the formation of at least six mono-OH-pentaBDE metabolites. nih.gov In rats, CYP3A1 has also been shown to play a role in the metabolic activation of BDE-47, leading to the formation of 3-OH-BDE-47 in the liver, serum, and testis. nih.gov These enzymatic processes, involving direct hydroxylation or hydroxylation combined with bromine elimination, are the established mechanisms that would lead to the formation of this compound from a suitable PBDE precursor.
Table 1: Experimentally Identified Hydroxylated Metabolites of BDE-47 and BDE-100 via CYP-Mediated Oxidation
| Precursor PBDE | Metabolizing Enzyme (Primary) | Identified Hydroxylated Metabolites | Reference |
|---|---|---|---|
| BDE-47 (2,2',4,4'-Tetrabromodiphenyl Ether) | CYP2B6 (Human) | 3-OH-BDE-47, 5-OH-BDE-47, 6-OH-BDE-47, 4-OH-BDE-42, 4'-OH-BDE-49, 2'-OH-BDE-66 (tentative) | nih.gov |
| BDE-47 (2,2',4,4'-Tetrabromodiphenyl Ether) | CYP3A1 (Rat) | 3-OH-BDE-47 | nih.gov |
| BDE-100 (2,2',4,4',6-Pentabromodiphenyl Ether) | CYP2B6 (Human) | 3-OH-BDE-100, 5'-OH-BDE-100, 6'-OH-BDE-100, 4'-OH-BDE-103 | nih.gov |
Biotransformation Pathways in Plants and Other Organisms (e.g., Hydroxylation, Debromination)
The transformation of PBDEs is not limited to mammals. Various organisms, including invertebrates and plants, can metabolize these compounds. In earthworms (Eisenia fetida), for instance, BDE-47 and its derivatives undergo step-by-step debromination to produce lower brominated analogs. mdpi.com This demonstrates that debromination is a key biotransformation pathway in soil organisms. mdpi.com
In aquatic ecosystems, organisms like the zebrafish (Danio rerio) have been shown to biotransform certain PBDE derivatives. While studies showed no transformation of BDE-47 into its common hydroxylated or methoxylated forms, they did reveal that 6-MeO-BDE-47 could be demethylated to 6-OH-BDE-47, highlighting active metabolic pathways for PBDE-related compounds in fish early life-stages. tandfonline.com
Plants can also contribute to the transformation of PBDEs. Studies have shown that pumpkin plants can take up BDE-47 and metabolize it, although specific hydroxylated metabolites were not detailed in the available search results. The general processes of hydroxylation and debromination are recognized biotransformation pathways in various organisms. researchgate.net These findings suggest that the formation of this compound can occur across different trophic levels through similar metabolic actions on precursor PBDEs present in contaminated soil and water.
Natural Environmental Production Mechanisms
Beyond the metabolism of synthetic chemicals, OH-PBDEs, including potentially this compound, can be formed naturally in the environment through enzymatic and photochemical processes.
Enzymatic Processes: Bromoperoxidase-Catalyzed Dimerization of Simple Bromophenols
Marine environments, particularly those rich in certain algae, provide a pathway for the natural synthesis of OH-PBDEs. acs.org Research has shown that bromoperoxidase (BPO), an enzyme isolated from the marine red alga Corallina officinalis, can catalyze the formation of OH-PBDEs from simple bromophenol precursors. acs.org
The proposed mechanism involves the BPO-mediated oxidation of bromophenols (e.g., 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol) to generate bromophenoxy radicals. acs.org These radicals then undergo oxidative coupling (dimerization) to form the diphenyl ether structure with a hydroxyl group. For example, experiments demonstrated that BPO readily converts 2,4-dibromophenol (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) into hydroxylated PBDEs in the presence of bromide ions and hydrogen peroxide. acs.org Given the abundance of bromophenols and BPO-containing algae in marine ecosystems, this enzymatic process represents a significant potential natural source of various OH-PBDE congeners. acs.org
Table 2: Natural Production of OH-PBDEs via Bromoperoxidase (BPO) Catalysis
| Enzyme | Precursor(s) | Reaction Conditions | Identified OH-PBDE Products | Reference |
|---|---|---|---|---|
| Bromoperoxidase (from Corallina officinalis) | 2,4-Dibromophenol (2,4-DBP), 2,4,6-Tribromophenol (2,4,6-TBP) | Aqueous solution with Br- and H2O2, pH 6.5 | 2'-HO-BDE-121, 4'-HO-BDE-121 | acs.org |
Photochemical Transformations: Photo-hydroxylation of PBDEs in Aqueous Solutions
Sunlight can drive the transformation of PBDEs in natural waters, leading to the formation of OH-PBDEs. This photo-hydroxylation process is an important abiotic pathway. nih.gov Studies investigating the photolysis of BDE-47 in aqueous solutions under simulated solar light have confirmed the generation of hydroxylated products. nih.gov
The key to this transformation is the generation of hydroxyl radicals (•OH) in the water. nih.gov The presence of naturally occurring photoreactive substances like ferric iron (Fe(III)) and fulvic acid enhances the production of these radicals, which then react with the PBDE molecule. nih.gov The proposed mechanism involves the formation of a tetra-BDE radical, followed by an addition reaction with a hydroxyl radical, ultimately yielding an OH-PBDE. nih.gov Specifically, the irradiation of BDE-47 in natural lake water and solutions containing Fe(III) or fulvic acid resulted in the formation of 6-OH-BDE-47 and 2'-OH-BDE-68. nih.gov This photochemical process is considered a plausible abiotic origin for OH-PBDEs found in aquatic environments. nih.govacs.org
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | 4'-Hydroxy-2,3',5',6-tetrabromodiphenyl ether |
| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether |
| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether |
| BDE-100 | 2,2',4,4',6-Pentabromodiphenyl ether |
| 3-OH-BDE-47 | 3-Hydroxy-2,2',4,4'-tetrabromodiphenyl ether |
| 5-OH-BDE-47 | 5-Hydroxy-2,2',4,4'-tetrabromodiphenyl ether |
| 6-OH-BDE-47 | 6-Hydroxy-2,2',4,4'-tetrabromodiphenyl ether |
| 4-OH-BDE-42 | 4-Hydroxy-2,2',3,4'-tetrabromodiphenyl ether |
| 4'-OH-BDE-49 | 4'-Hydroxy-2,2',4,5'-tetrabromodiphenyl ether |
| 2'-OH-BDE-66 | 2'-Hydroxy-2,3',4,4'-tetrabromodiphenyl ether |
| 3-OH-BDE-100 | 3-Hydroxy-2,2',4,4',6-pentabromodiphenyl ether |
| 5'-OH-BDE-100 | 5'-Hydroxy-2,2',4,4',6-pentabromodiphenyl ether |
| 6'-OH-BDE-100 | 6'-Hydroxy-2,2',4,4',6-pentabromodiphenyl ether |
| 4'-OH-BDE-103 | 4'-Hydroxy-2,2',4,5',6-pentabromodiphenyl ether |
| 2'-OH-BDE-121 | 2'-Hydroxy-2,3',4',5,6-pentabromodiphenyl ether |
| 4'-OH-BDE-121 | 4'-Hydroxy-2,3',4',5,6-pentabromodiphenyl ether |
| 6-MeO-BDE-47 | 6-Methoxy-2,2',4,4'-tetrabromodiphenyl ether |
| 2,4-DBP | 2,4-Dibromophenol |
| 2,4,6-TBP | 2,4,6-Tribromophenol |
Microbial Biotransformation and Oxidative Coupling Reactions of Bromophenoxyl Radicals
The formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), such as this compound, in the environment is a complex process that is not fully understood as they are not produced commercially. Research points to two primary abiotic and biotic formation pathways: the microbial biotransformation of parent polybrominated diphenyl ether (PBDE) congeners and the oxidative coupling of bromophenol precursors.
Microbial biotransformation, particularly through reductive debromination by anaerobic microorganisms, is a significant pathway for the alteration of highly brominated PBDEs. researchgate.net Organisms such as Dehalococcoides species have been shown to remove bromine atoms from highly brominated congeners, leading to the formation of less-brominated and potentially more toxic PBDEs. nih.govresearchgate.net For instance, the microbial degradation of deca-BDE can lead to the formation of various hepta- to di-BDEs, including the hexa-BDE congener BDE-154 (2,2',4,4',5,6'-Hexabromodiphenyl ether). nih.govresearchgate.net While direct microbial hydroxylation of a specific precursor to this compound is not extensively documented, the general metabolic pathways for PBDEs in organisms involve hydroxylation. ohio.gov Studies on the metabolism of BDE-47 in human liver microsomes have identified the formation of several hydroxylated metabolites, indicating that enzymatic systems, such as cytochrome P450 enzymes, can introduce hydroxyl groups onto the diphenyl ether structure. nih.gov It is plausible that similar enzymatic processes in microorganisms could transform a suitable tetrabromodiphenyl ether precursor into the 4'-hydroxy- substituted form.
The second major pathway is the oxidative coupling of bromophenoxyl radicals. This reaction is considered a primary mechanism for the formation of OH-PBDEs from simpler bromophenols in both natural and engineered environments. nih.gov This process involves the oxidation of bromophenols to form reactive bromophenoxyl radicals. These radicals can then couple with each other to form OH-PBDEs. While the specific coupling of radicals to form this compound has not been detailed, the general mechanism provides a strong basis for its potential formation from corresponding bromophenol precursors in environments where oxidative conditions prevail.
Table 1: Examples of Microbial Transformation of PBDEs
| Microorganism/System | Precursor PBDE | Transformation Products | Reference |
| Dehalococcoides-containing cultures | Octa-BDE mixture | Hepta- through di-BDEs (including BDE-154, BDE-99, BDE-49, BDE-47) | nih.gov |
| Sulfurospirillum multivorans | Deca-BDE | Hepta- and Octa-BDEs | nih.gov |
| Human liver microsomes | BDE-47 | 5-OH-BDE-47, 6-OH-BDE-47, 2,4-dibromophenol | nih.gov |
| Mouse metabolism (in vivo) | DE-71 mixture | 2,4-dibromophenol, 2,4,5-tribromophenol, various HO-PBDEs | ohio.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Emergent Sources from Wastewater Effluents and Treatment Processes
Wastewater treatment plants (WWTPs) are significant reservoirs and potential sources of PBDEs and their derivatives in the environment. nih.govoaepublish.com These compounds enter wastewater streams from various domestic and industrial sources. Due to their hydrophobic nature, PBDEs tend to adsorb to sludge during wastewater treatment. oaepublish.com
Studies have consistently detected a range of PBDE congeners in both wastewater influent and the resulting sewage sludge. nih.gov While WWTPs can remove a significant portion of PBDEs from the aqueous phase, this is primarily due to partitioning to the solid phase (sludge) rather than degradation. oaepublish.com The concentrations of PBDEs in sewage sludge can be substantial. For example, BDE-209, a major component of commercial deca-BDE products, is often found at high concentrations in biosolids.
The treatment processes within WWTPs can also influence the profile of PBDE congeners. Anaerobic and aerobic digestion processes, commonly used for sludge treatment, have shown variable effects on PBDEs. In some cases, these biological processes can lead to the debromination of higher-brominated congeners, resulting in the formation of lower-brominated, and sometimes more bioavailable and toxic, congeners. oaepublish.com
Hydroxylated PBDEs (OH-PBDEs) have also been identified in sewage sludge, suggesting that they are either entering the WWTPs directly or are being formed during the treatment process. nih.gov The formation of OH-PBDEs within a WWTP could occur through the microbial metabolism of parent PBDEs present in the wastewater or sludge. While there is a lack of specific data on the concentrations of this compound in wastewater effluents, the documented presence of other OH-PBDEs points to wastewater systems as a potential source for these emergent contaminants. The discharge of treated effluent and the application of biosolids to land can then introduce these compounds into aquatic and terrestrial environments.
Table 2: PBDE Congeners Frequently Detected in Environmental and Human Samples
| Compound Name | Common Abbreviation | Typical Matrices | Reference |
| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 | Human tissues, environmental samples | nih.gov |
| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 | Human tissues, environmental samples | nih.gov |
| 2,2',4,4',6-Pentabromodiphenyl ether | BDE-100 | Human tissues, environmental samples | nih.gov |
| 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 | Human tissues, environmental samples | nih.gov |
| 2,2',4,4',5,6'-Hexabromodiphenyl ether | BDE-154 | Human tissues, environmental samples | nih.gov |
| 2,2',3,4,4',5',6-Heptabromodiphenyl ether | BDE-183 | Human tissues | nih.gov |
| Decabromodiphenyl ether | BDE-209 | Sewage sludge, environmental samples | oaepublish.com |
This table is interactive. You can sort the columns by clicking on the headers.
Environmental Fate, Transport, and Degradation Dynamics of 4 Oh 2,3 ,5 ,6 Tetrabromodiphenyl Ether
Environmental Persistence and Stability of Hydroxylated BDE Congeners
Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which can be metabolites of manufactured PBDEs or naturally produced compounds, exhibit significant persistence in the environment. acs.orgacs.orgnih.gov Their chemical stability allows them to be widely detected in various environmental compartments, including water, sediment, and biota, from industrialized regions to remote marine ecosystems. plos.orgmdpi.com The detection of OH-PBDEs in sediment cores dating back to before the widespread industrial production of PBDEs suggests a long history of environmental presence and stability, likely from natural sources. plos.org
The structural characteristics of OH-PBDEs contribute to their persistence. Like their parent compounds, they are lipophilic, leading to their accumulation in the fatty tissues of organisms and biomagnification through the food web. nih.gov Studies on human blood have found that the concentrations of OH-PBDEs can be comparable to or even higher than their parent PBDEs, indicating that these metabolites can accumulate and are not rapidly excreted from the body. nih.gov The half-life of related PBDE congeners can range from less than a year to over a decade in sediments, suggesting that their hydroxylated counterparts also possess the potential for long-term environmental residence. nih.gov This persistence raises concerns, as OH-PBDEs often exhibit greater toxicity than the original PBDE compounds. acs.orgnih.gov
Mechanisms of Long-Range Environmental Transport in Global Systems
The global distribution of OH-PBDEs, including their presence in remote locations like the Arctic, is clear evidence of their capacity for long-range environmental transport. acs.orgnih.govmdpi.com This transport occurs primarily through atmospheric and oceanic pathways. Parent PBDEs, particularly lower-brominated congeners, are semi-volatile and can enter the gas phase, allowing them to travel long distances from their sources. nih.govresearchgate.net During this atmospheric transit, PBDEs can undergo transformation, including oxidation by hydroxyl (OH) radicals, which is a proposed pathway for the formation of OH-PBDEs. plos.orgresearchgate.net
The subsequent detection of OH-PBDEs in precipitation, such as rain and snow, directly confirms their presence in the atmosphere and their deposition into remote ecosystems. researchgate.net Once deposited, these compounds can be subject to further transport through oceanic currents. Their hydrophobicity causes them to adsorb to particulate matter, which can be carried over vast distances before settling in marine sediments, which act as a major environmental sink. nih.gov Modeling studies that assess the long-range transport potential (LRTP) of PBDEs confirm that lighter congeners have a transport potential comparable to that of well-known persistent organic pollutants like PCBs, underscoring the mechanisms by which these compounds and their hydroxylated derivatives achieve global distribution. researchgate.netresearchgate.net
Abiotic and Biotic Degradation Pathways
The environmental fate of 4'-OH-2,3',5',6-Tetrabromodiphenyl Ether and related compounds is significantly influenced by various degradation processes. These pathways can be broadly categorized as abiotic, such as photochemical reactions, and biotic, primarily involving microbial transformations.
Photochemical Degradation and its Environmental Significance
Photochemical degradation, driven by natural sunlight, is a significant transformation pathway for brominated diphenyl ethers in the environment. This process can involve the photolytic debromination of higher-brominated PBDEs, leading to the formation of lower-brominated congeners. berkeley.edu This phenomenon partly explains the prevalence of less-brominated PBDEs in atmospheric samples from remote regions, as they are formed during long-range transport. researchgate.net
More directly relevant to hydroxylated congeners, OH-PBDEs can be formed through photochemical processes. Studies have shown their formation from the precursor PBDEs in aqueous solutions and from the photochemical reactions of simpler bromophenols. plos.orgnih.gov Furthermore, the reaction of gaseous PBDEs with atmospheric hydroxyl radicals is considered a key pathway for creating the OH-PBDEs that are subsequently detected in precipitation. plos.orgresearchgate.net These photochemical transformations are environmentally significant as they can increase the toxicity of the initial compounds by converting PBDEs into more biologically active hydroxylated forms.
Microbial Degradation and Biotransformation Pathways in Environmental Media
Microorganisms play a critical role in the transformation of PBDEs and their hydroxylated metabolites in environments such as soil, sediment, and sludge. These biotic processes involve several key pathways.
Debromination: Under anaerobic (oxygen-free) conditions, certain bacteria can remove bromine atoms from the PBDE molecule in a process called reductive debromination. acs.orgepa.gov Cultures containing bacteria from the Dehalococcoides genus have demonstrated the ability to debrominate BDE-47, producing congeners with fewer bromine atoms like BDE-17. frontiersin.orgnih.gov This process is significant because while it is a form of degradation, it can sometimes result in daughter products that are more toxic than the parent compound. berkeley.edu
Hydroxylation: In aerobic (oxygen-rich) environments, microbial action can introduce a hydroxyl (-OH) group to the PBDE structure, directly forming OH-PBDEs. This oxidative pathway has been observed in various microorganisms. For instance, the white-rot fungi Phanerochaete chrysosporium and Pycnoporus sanguineus degrade BDE-47 through hydroxylation. nih.govnih.gov Similarly, the bacterium Achromobacter xylosoxidans, isolated from contaminated soil, was found to degrade BDE-47 primarily via hydroxylation. researchgate.net
Cleavage of Central Oxygen and Ring Opening: A more complete degradation involves the breaking of the ether bond that links the two phenyl rings. This cleavage results in the formation of brominated phenols. nih.gov For example, the degradation of BDE-47 by the fungus Pycnoporus sanguineus has been shown to produce 2,4-dibromophenol (B41371) (2,4-DBP) and 4-bromophenol (B116583) (4-BP). nih.gov These simpler phenolic compounds can then be further degraded. The mineralization of these metabolites, as observed with P. chrysosporium, implies the subsequent opening of the aromatic ring, a key step toward complete breakdown of the contaminant. nih.gov
| Microorganism | Transformation Pathway | Parent Compound Example | Resulting Products | Source |
|---|---|---|---|---|
| Dehalococcoides species | Reductive Debromination | BDE-47 | BDE-17, Diphenyl ether | frontiersin.orgnih.gov |
| Phanerochaete chrysosporium | Hydroxylation, Ether Cleavage | BDE-47 | OH-PBDEs, Bromophenols | nih.gov |
| Pycnoporus sanguineus | Hydroxylation, Ether Cleavage | BDE-47 | OH-PBDEs, 2,4-DBP, 4-BP | nih.gov |
| Achromobacter xylosoxidans | Hydroxylation | BDE-47 | OH-PBDEs | researchgate.net |
| Sphingomonas sp. | Ether Cleavage | Mono- and Di-BDEs | Not specified | nih.gov |
Influence of Environmental Factors on Degradation Rates
The efficiency of microbial degradation of OH-PBDEs and their precursors is not constant but is influenced by a variety of environmental factors.
Co-contaminants: The presence of other chemicals can either hinder or help the degradation process. For instance, the degradation of BDE-47 was inhibited in some cultures by the presence of trichloroethene (TCE). nih.gov Conversely, the degradation of a hepta-BDE congener was significantly accelerated when tetra-BDE 47 was also present, possibly because the latter stimulated the growth of the responsible bacteria. frontiersin.org
Contaminant Concentration: The concentration of the pollutant itself is a critical factor. High concentrations of BDE-47 were found to inhibit the metabolic activity of the degrading microbes. nih.gov
Heavy Metals: The presence of heavy metals can have a dual effect. In one study, low concentrations of copper ions (Cu²⁺) promoted the degradation of BDE-47 by Pycnoporus sanguineus, whereas higher concentrations were inhibitory. nih.gov Cadmium ions (Cd²⁺) were also found to reduce the activity of enzymes responsible for BDE-47 degradation by Phanerochaete chrysosporium. nih.gov
Physicochemical Conditions: Abiotic factors such as temperature and pH significantly affect microbial activity. The bacterium Achromobacter xylosoxidans showed optimal BDE-47 degradation efficiency in a temperature range of 25-35°C and a broad pH range of 3.0-7.0. researchgate.net
Bioaccumulation, Biomagnification, and Trophic Transfer of 4 Oh 2,3 ,5 ,6 Tetrabromodiphenyl Ether in Ecological Food Webs
Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Mussels, Zebrafish)
The ability of OH-PBDEs to accumulate in aquatic organisms has been demonstrated in controlled laboratory settings. A study on the closely related isomer, 2'-OH-BDE68, in common carp (B13450389) (Cyprinus carpio) provides critical insights into the kinetics of this process. When exposed to the compound in a flow-through system for 30 days, common carp showed significant uptake and accumulation. nih.gov
The study revealed that OH-PBDEs accumulate in various tissues, with the highest concentrations typically found in the liver and kidney. nih.gov The uptake and elimination rates were quantified, allowing for the calculation of bioconcentration factors (BCFs), which indicate the extent to which a chemical concentrates in an organism from the water. For two studied OH-PBDEs, BCF values ranged from 4.8 to 299.2. nih.gov The half-lives of these compounds, or the time it takes for half of the accumulated substance to be eliminated, were found to be between 9.2 and 25.6 days. nih.gov
Detailed kinetic data from the study on common carp exposed to 2'-OH-BDE68 highlight the dynamics of uptake and elimination in various tissues.
| Tissue | Uptake Rate (k1) (d⁻¹) | Elimination Rate (k2) (d⁻¹) | Bioconcentration Factor (BCF) | Half-life (t₁/₂) (days) |
|---|---|---|---|---|
| Liver | 21.3 | 0.027 | 299.2 | 25.6 |
| Kidney | 14.5 | 0.038 | 177.3 | 18.2 |
| Muscle | 0.15 | 0.075 | 4.8 | 9.2 |
Data derived from a study on the bioaccumulation and elimination kinetics of 2'-OH-BDE68 in common carp. nih.gov
Trophic Transfer Dynamics and Biomagnification Potential within Food Chains
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Polybrominated diphenyl ethers (PBDEs), the parent compounds of OH-PBDEs, are known to be hydrophobic and can biomagnify in food chains. nih.gov
Studies on various aquatic food webs have demonstrated the biomagnification potential of several PBDE congeners. nih.govresearchgate.net Trophic Magnification Factors (TMFs) are used to quantify this potential; a TMF greater than 1 indicates that the chemical is biomagnifying. For instance, in a freshwater food chain in Baiyangdian Lake, North China, TMFs for PBDE congeners ranged from 1.3 to 2.1. researchgate.net Similarly, studies in marine food webs have shown that lower brominated PBDEs, such as tri-, tetra-, and penta-PBDEs, are prone to biomagnify. researchgate.net In a Lake Michigan food web, BDE-47 and BDE-100 were found to biomagnify, while the more heavily brominated BDE-209 did not. nih.gov
| PBDE Congener | Food Web Location | Trophic Magnification Factor (TMF) | Reference |
|---|---|---|---|
| BDE-28, -47, -100, -99, -153, -154, -183 | Typical Shallow Lake, Yangtze River Delta | > 1 (except for BDE-99, -153, -154) | nih.govnih.gov |
| BDE-47 | Lake Michigan | > 1 (Biomagnified) | nih.gov |
| BDE-100 | Lake Michigan | > 1 (Biomagnified) | nih.gov |
| Various PBDEs | Baiyangdian Lake, North China | 1.3 - 2.1 | researchgate.net |
Factors Influencing Bioaccumulation in Diverse Species and Ecosystems
The bioaccumulation of 4'-OH-2,3',5',6-Tetrabromodiphenyl Ether and related compounds in various species and ecosystems is influenced by a complex interplay of chemical, biological, and environmental factors.
Physicochemical Properties of the Compound: The hydrophobicity of a chemical, often measured by its octanol-water partition coefficient (Kow), is a primary determinant of its bioaccumulation potential. nih.gov Chemicals with high Kow values, like PBDEs and their hydroxylated metabolites, are more likely to partition into the fatty tissues of organisms. nih.govacs.org
Biological Factors:
Species-Specific Differences: The metabolic capabilities of an organism play a crucial role. Differences in the ability to metabolize and eliminate contaminants lead to varying accumulation levels among species. nih.govnih.gov
Lipid Content: Organisms with higher lipid (fat) content tend to accumulate higher concentrations of lipophilic compounds like OH-PBDEs. acs.org
Trophic Level and Diet: An organism's position in the food web and its specific diet are critical. nih.govacs.org Consumption of contaminated prey is a major pathway for bioaccumulation. researchgate.net
Organ and Tissue Function: The distribution of these compounds within an organism is not uniform. Tissues and organs such as the liver, which is involved in detoxification, and the kidney, involved in excretion, often show higher concentrations. nih.gov The transport of these chemicals in the blood, potentially bound to proteins like serum albumin, also affects their distribution. mdpi.com
Environmental Factors:
Exposure Concentration: The concentration of the contaminant in the surrounding environment (water, sediment) directly impacts the extent of uptake and accumulation. Studies have shown that the exposure concentration can significantly affect the resulting BCF values in fish. nih.gov
Food Web Structure: The length and complexity of the food web can influence the degree of biomagnification. researchgate.net
Geographic Location and Contamination Sources: Proximity to industrial or e-waste recycling sites can lead to higher environmental concentrations and consequently higher bioaccumulation in local wildlife. nih.gov
Advanced Analytical Methodologies for the Detection and Quantification of 4 Oh 2,3 ,5 ,6 Tetrabromodiphenyl Ether
Sample Preparation Techniques for Environmental and Biological Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of 4'-OH-2,3',5',6-tetrabromodiphenyl ether. The primary goals are to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection.
Extraction and Cleanup Procedures (e.g., Hexane (B92381)/MTBE, Florisil Column, Liquid-Liquid Extraction)
The choice of extraction and cleanup procedure depends heavily on the nature of the sample matrix, such as water, soil, sediment, or biological tissues like blood plasma and hair. epa.govcdc.gov
For biological samples like human serum or plasma, a common approach involves liquid-liquid extraction (LLE). nih.gov One established method uses hydrochloric acid and 2-propanol, followed by extraction with a mixture of hexane and methyl tert-butyl ether (MTBE). nih.gov This process is often followed by a partitioning step to separate the phenolic analytes, like this compound, from neutral compounds such as the parent PBDEs. This is achieved by ionizing the hydroxyl group with a base (e.g., potassium hydroxide), retaining the resulting phenoxide salt in the aqueous phase while neutral compounds are extracted into an organic solvent like hexane. The aqueous phase is then acidified, and the protonated hydroxylated PBDEs are back-extracted into an organic solvent. nih.gov
Solid environmental matrices like soil and sediment can be extracted using techniques like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction with solvent mixtures such as hexane and dichloromethane. researchgate.netresearchgate.net For tissue samples, Soxhlet extraction with solvents like methylene (B1212753) chloride or toluene (B28343) is frequently employed after the sample is homogenized and dried with anhydrous sodium sulfate. epa.govthermofisher.com
Following extraction, cleanup steps are essential to remove co-extracted interferences like lipids, which can severely impact chromatographic performance and detection. Gel permeation chromatography (GPC) can be used for lipid removal, though it can be labor-intensive. nih.gov A more common and effective approach is the use of adsorption chromatography with materials like silica (B1680970) gel, often impregnated with sulfuric acid to chemically degrade lipids. researchgate.netmdpi.com Column chromatography using sorbents such as Florisil or alumina (B75360) is also widely used for cleanup and fractionation. cdc.govthermofisher.comresearchgate.net
Table 1: Overview of Extraction and Cleanup Techniques for Hydroxylated PBDEs
| Matrix Type | Extraction Method | Solvent(s) | Cleanup Procedure | Reference |
|---|---|---|---|---|
| Human Blood/Serum | Liquid-Liquid Extraction (LLE) | Hexane/Methyl tert-butyl ether (MTBE) | Base/acid partitioning, Silica gel | nih.gov |
| Plant Samples | Ultrasonic Extraction | Methanol (B129727) | Florisil column | researchgate.net |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Hexane/Dichloromethane | Sulfuric acid-impregnated silica | researchgate.net |
| Tissue | Soxhlet Extraction | Methylene Chloride / Toluene | Gel Permeation Chromatography (GPC), Alumina column | epa.govthermofisher.com |
Derivatization Strategies (e.g., Methylation) for Enhanced Analytical Performance
Due to the polarity and low volatility of the hydroxyl group, direct analysis of this compound by gas chromatography (GC) is challenging. Therefore, a derivatization step is often required to convert the polar hydroxyl group into a less polar, more volatile ether or silyl (B83357) ether group. researchgate.netnih.gov
Methylation is a common strategy, where the hydroxyl group is converted to a methoxy (B1213986) group. cdc.gov Another widely used technique is silylation. For instance, N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) reacts with the hydroxyl group to form a tert-butyldimethylsilyl (TBDMS) ether derivative. nih.gov These derivatives are more thermally stable and exhibit better chromatographic behavior on GC columns, allowing for simultaneous analysis with non-polar parent PBDEs and their methoxylated counterparts in a single chromatographic run. nih.gov This "one-shot" analysis approach improves efficiency and reduces sample processing time. nih.gov
Chromatographic Separation Techniques
Chromatography is the core of the analytical process, separating the target analyte from other congeners and matrix components before detection. Both gas and liquid chromatography are employed, with the choice depending on whether derivatization is performed.
Gas Chromatography (GC) for Volatile Congeners
Gas chromatography, particularly high-resolution gas chromatography (HRGC), is the standard technique for analyzing the derivatized form of this compound. epa.govcdc.gov The separation is typically achieved on low-polarity capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5HT or DB-5ms). nih.govmdpi.com
A significant challenge in GC analysis is the separation of isomeric compounds. For example, the chromatographic resolution of the critical pair BDE-49 (2,2',4,5'-Tetrabromodiphenyl ether) and BDE-71 (2,3',4',6-Tetrabromodiphenyl ether) is essential as they can be isobaric and interfere with quantification. thermofisher.comwaters.com The use of longer GC columns or specialized stationary phases, such as the TraceGOLD TG-PBDE column, can achieve the necessary separation in shorter analysis times. thermofisher.comthermofisher.com The GC system is often coupled to a mass spectrometer for detection and quantification.
Liquid Chromatography (LC) for Polar Metabolites (e.g., UPLC, UPLC-ESI-MS/MS)
Liquid chromatography allows for the direct analysis of polar metabolites like this compound without the need for derivatization. nih.govnih.gov Ultra-performance liquid chromatography (UPLC) is increasingly preferred over conventional high-performance liquid chromatography (HPLC) due to its use of smaller particle-size columns, which provides significantly improved resolution, higher speed, and greater sensitivity. nih.gov
Separation is typically performed using reversed-phase columns, such as C18 columns, with a mobile phase gradient consisting of water and an organic solvent like methanol or acetonitrile. mdpi.comresearchgate.net UPLC systems, when coupled with tandem mass spectrometry (UPLC-ESI-MS/MS), offer a robust and sensitive method for the rapid determination of hydroxylated PBDEs in various matrices, including rat plasma and plant tissues. researchgate.netnih.gov This approach avoids the extra sample preparation step of derivatization and potential issues with the thermal degradation of analytes in a hot GC injector. nih.gov
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Analyte Form | Typical Column | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Gas Chromatography (GC) | Derivatized (e.g., silylated, methylated) | DB-5HT, DB-5ms, TG-PBDE | High resolution for many congeners; can analyze simultaneously with PBDEs. | Requires derivatization; potential thermal degradation. | thermofisher.comnih.gov |
| Liquid Chromatography (LC/UPLC) | Native (non-derivatized) | C18 reversed-phase | No derivatization needed; suitable for polar and thermally labile compounds. | Historically, lower resolution for some isomeric groups compared to GC. | researchgate.netnih.govnih.gov |
Mass Spectrometric Detection and Identification Methods
Mass spectrometry (MS) is the definitive detection method for analyzing this compound, providing the high selectivity and sensitivity required for trace-level quantification in complex matrices.
When coupled with GC, electron ionization (EI) is a common ionization source. waters.com For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is often used. nih.govthermofisher.com In this mode, specific precursor-to-product ion transitions are monitored using selected reaction monitoring (SRM), which significantly reduces matrix interference and improves detection limits. nih.govnih.gov For 4'-OH-BDE-49, after derivatization with MTBSTFA, a precursor ion (m/z 559) can be selected and fragmented to produce specific product ions (e.g., m/z 318 and 227) for highly selective detection. nih.gov High-resolution mass spectrometry (HRMS) provides very high mass accuracy, which aids in the confident identification of analytes and the differentiation from isobaric interferences. epa.gov
For LC-based methods, atmospheric pressure ionization sources are used. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common, typically operated in negative ion mode ([M-H]⁻) for phenolic compounds like hydroxylated PBDEs. nih.govnih.gov LC coupled to tandem mass spectrometry (LC-MS/MS) is a powerful tool for direct analysis, providing excellent sensitivity and specificity. researchgate.netnih.gov
More advanced techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) have shown potential for separating isomers without chromatography. TIMS separates ions based on their size, shape, and charge (collision cross-section, CCS). Studies have demonstrated that isomers such as 4'-OH-BDE-49 can be distinguished from other tetrabrominated OH-PBDE isomers based on their unique CCS values, offering a novel analytical dimension for resolving complex mixtures. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound due to its ability to provide highly accurate mass measurements. This capability allows for the determination of the elemental composition of the analyte and its fragments, which is crucial for confident identification and for distinguishing it from co-eluting matrix interferences that may have the same nominal mass.
Typically, for a molecule like this compound (C₁₂H₆Br₄O₂), the theoretical exact mass of the deprotonated molecule [M-H]⁻ can be calculated with high precision. This precise mass is a key identifier in HRMS analysis. For instance, the theoretical monoisotopic mass of the neutral molecule is approximately 501.79 g/mol . scbt.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, providing a high degree of certainty in the identification of the target compound. thermofisher.com For example, in the analysis of related PBDEs, mass accuracies of less than 2 ppm have been consistently achieved. thermofisher.com
The high resolving power of these instruments is also critical. It enables the separation of the isotopic peaks of brominated compounds from potential spectral interferences. Given that bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the isotopic pattern of a tetrabrominated compound is highly characteristic, and HRMS can resolve these patterns with high fidelity.
Tandem Mass Spectrometry (MS/MS) for Selective Quantification
Tandem mass spectrometry (MS/MS) is an essential technique for the selective quantification of this compound, particularly in complex samples. This method involves the selection of a specific precursor ion (typically the deprotonated molecule, [M-H]⁻), its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances selectivity and reduces chemical noise, leading to lower detection limits.
The selection of precursor and product ion transitions is a critical step in method development, and the collision energy must be optimized to maximize the signal of the chosen product ions. nih.gov This high selectivity makes MS/MS a robust technique for quantifying trace levels of this compound in challenging matrices like human serum and breast milk. nih.gov
| Compound (as TBDMS derivative) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 2'-OH-BDE-68 (Isomer) | 559 | 324 | 326 |
This table presents data for an isomer of this compound and is for illustrative purposes.
Application of Isotope Dilution and Internal Standard Techniques for Accuracy and Precision
To ensure the accuracy and precision of quantitative results, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte before sample preparation and analysis. For this compound, this would ideally involve a ¹³C-labeled version of the molecule.
The use of an isotope-labeled internal standard is crucial as it behaves almost identically to the native analyte during extraction, cleanup, and ionization. nih.gov Consequently, it effectively compensates for any analyte loss during sample processing and corrects for matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov The quantification is based on the ratio of the response of the native analyte to that of the labeled internal standard, which provides highly accurate and precise results. nih.gov
While specific ¹³C-labeled standards for every OH-PBDE congener may not always be commercially available, analytical methods often utilize a representative suite of labeled standards for quantification. nih.gov For accurate quantification, it is essential that the chosen internal standard co-elutes with the target analyte and exhibits similar ionization and fragmentation behavior.
Orbitrap Mass Spectrometry for High-Resolution, Accurate-Mass Analysis
Orbitrap mass spectrometry, a type of HRMS, has become a prominent technology for the analysis of environmental contaminants, including hydroxylated PBDEs. The Orbitrap mass analyzer provides high resolving power (often exceeding 60,000 FWHM) and excellent mass accuracy (typically below 5 ppm, and often below 2 ppm). thermofisher.com This allows for the confident identification of this compound based on its accurate mass and characteristic isotopic pattern.
The high sensitivity and selectivity of Orbitrap MS, when operated in full-scan mode, enable the detection of a wide range of compounds without pre-selecting specific ions, a process known as non-targeted analysis. For targeted analysis, the instrument can be operated in a targeted-SIM (selected ion monitoring) mode, which further enhances sensitivity for specific analytes like this compound. thermofisher.com The combination of gas chromatography with Orbitrap mass spectrometry (GC-Orbitrap MS) has been demonstrated to be a powerful tool for the analysis of the parent PBDE compounds, achieving excellent chromatographic separation and low detection limits. thermofisher.com Although specific application notes for the hydroxylated form were not found, the principles and advantages of the technology are directly applicable.
| Parameter | Typical Value/Capability | Reference |
| Mass Resolution | 60,000 FWHM (at m/z 200) | thermofisher.com |
| Mass Accuracy | < 2 ppm | thermofisher.com |
| Linearity (for PBDEs) | 1 to 2000 pg on column | thermofisher.com |
This table shows typical parameters for the analysis of parent PBDEs using GC-Orbitrap MS, which are indicative of the performance expected for hydroxylated analogs.
Analytical Challenges and Innovations in HO-PBDE Quantification
Isomer Separation
A significant analytical challenge in the quantification of this compound is its separation from other tetrabrominated OH-PBDE isomers. There are numerous possible isomers, many of which have very similar physicochemical properties, making their chromatographic separation difficult. For instance, studies on the separation of OH-PBDE isomers have shown that while some can be resolved using standard gas or liquid chromatography, many co-elute. nih.govnih.gov
The co-elution of isomers is problematic because they have the same exact mass and often produce similar fragmentation patterns in MS/MS, leading to potential overestimation of the concentration of a specific isomer. To address this, advanced separation techniques are being explored. One innovative approach is the use of trapped ion mobility spectrometry-mass spectrometry (TIMS-MS). nih.gov TIMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. nih.gov Studies have demonstrated that TIMS can achieve baseline or partial separation of several OH-tetra-BDE isomers, including 2'-OH-BDE-68, from other isomers. nih.gov This technique shows promise for the unambiguous identification and quantification of specific isomers like this compound in complex mixtures without the need for derivatization. nih.gov
| Isomer Pair | Separation by TIMS-MS | Reference |
| 2′-OH-BDE-68 and 3-OH-BDE-47 | Baseline separation | nih.gov |
| 6-OH-BDE-47 and 4′-OH-BDE-49 | Baseline separation | nih.gov |
This table illustrates the capability of TIMS-MS to separate isomers of hydroxylated tetrabromodiphenyl ethers.
Matrix Interferences
Biological and environmental samples (e.g., serum, milk, sediment) contain a multitude of endogenous and exogenous compounds that can interfere with the analysis of this compound. These matrix components can cause signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to inaccurate quantification if not properly addressed.
Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting compounds can affect the ionization efficiency of the target analyte. To mitigate matrix effects, several strategies are employed:
Effective Sample Cleanup: Rigorous sample preparation procedures, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), are used to remove interfering substances before instrumental analysis. nih.gov
Isotope Dilution: As discussed in section 7.3.3, the use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects. nih.gov
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can also help to compensate for matrix effects.
The development of "one-shot" methods that allow for the simultaneous extraction and analysis of multiple classes of brominated compounds (PBDEs, OH-PBDEs, and MeO-PBDEs) aims to streamline the analytical process while still incorporating necessary cleanup steps to minimize matrix interferences. nih.gov
Ecological Risk Assessment Frameworks and Principles Applied to 4 Oh 2,3 ,5 ,6 Tetrabromodiphenyl Ether
Principles of Ecological Risk Assessment for Persistent Organic Pollutants (POPs)
The ecological risk assessment for persistent organic pollutants (POPs), including the class of polybrominated diphenyl ethers (PBDEs) and their metabolites, follows a structured framework to determine the potential for environmental harm. epa.gov This process is essential because POPs, by definition, resist degradation, can bioaccumulate in organisms, and have the potential for long-range environmental transport. mdpi.comnih.gov The assessment framework generally consists of four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. navy.mil
For compounds like OH-PBDEs, the assessment begins with Hazard Identification , which involves determining if the chemical has the potential to cause adverse effects in ecological receptors (e.g., fish, invertebrates, wildlife). navy.mil This step relies on reviewing toxicological studies. OH-PBDEs are of particular concern because they are structurally similar to thyroid hormones and have been shown in some cases to exhibit higher toxicity than their parent PBDEs, including neurotoxicity and endocrine-disrupting effects. mdpi.comnih.gov
The Dose-Response Assessment quantifies the relationship between the dose of the chemical and the incidence of adverse effects in the exposed population. navy.mil For POPs, this can be challenging due to chronic, low-level exposures and the potential for bioaccumulation. The accumulated concentration in an organism's body (body burden), rather than just the daily exposure, is often considered a more appropriate dose metric for risk assessment of PBDEs. nih.gov
Exposure Assessment aims to determine the extent to which ecological receptors are exposed to the chemical in their environment. navy.mil This involves measuring or modeling the concentrations of the substance in various environmental media like water, sediment, soil, and air, and in the tissues of organisms. navy.milpublications.gc.ca For OH-PBDEs, exposure pathways can include the transformation of parent PBDEs within the environment or biota, as well as direct exposure to naturally produced OH-PBDEs. mdpi.com
Finally, Risk Characterization integrates the information from the previous steps to estimate the probability and magnitude of adverse ecological effects. navy.mil This step often involves comparing exposure levels with toxicity thresholds to derive a risk quotient or margin of exposure, which helps risk managers make informed decisions. mdpi.com Given the persistence and bioaccumulative nature of these compounds, the risk assessment must consider the potential for secondary poisoning of wildlife that consume contaminated prey. publications.gc.ca
Environmental Quality Criteria and Hazard Characterization
Environmental Quality Criteria (EQC) are concentrations of a substance in an environmental medium (water, sediment, or tissue) below which harmful effects on aquatic life and wildlife are unlikely to occur. For 4'-OH-2,3',5',6-tetrabromodiphenyl ether, specific EQC have not been established due to a lack of targeted research. Therefore, hazard characterization relies on data from related OH-PBDEs and their parent compounds.
The hazard characterization for OH-PBDEs indicates several potential toxicological concerns. In vitro studies have demonstrated that certain OH-PBDEs can act as endocrine disruptors. For example, some hydroxylated metabolites of PBDEs have been found to bind to thyroid hormone receptors and exhibit estrogenic activity, potentially interfering with hormonal systems in wildlife. nih.govepa.gov The position of the hydroxyl group on the diphenyl ether structure is crucial for these activities. epa.gov
The toxicity of OH-PBDEs can be greater than their parent compounds. Studies have shown that OH-PBDEs can be more potent in causing neurotoxic and endocrine-disrupting effects. mdpi.com The primary mechanisms underlying the toxicity of the broader class of PBDEs and their metabolites include inducing oxidative stress, causing DNA damage, and triggering cellular apoptosis. mdpi.com
The table below summarizes toxic effects observed for various hydroxylated PBDEs, illustrating the types of hazards considered during an ecological risk assessment.
| Compound/Metabolite | Observed Effect | Species/System |
| 3-OH-BDE-47 | Inhibition of triiodothyronine binding to thyroid hormone receptor | In vitro assay |
| 4'-OH-BDE-17 | Exhibited estrogenic activity | In vitro (MCF-7 cells) |
| 6-OH-BDE-47 | Stimulated estradiol (B170435) secretion in the ovary | In vitro (ovary) |
| 2-OH-BDE47 / 2-OH-BDE85 | Potential for adrenal cortex endocrine dysfunction, abnormal cell proliferation, apoptosis, and DNA damage | Bioinformatic analysis |
| General OH-PBDEs | Higher neurotoxicity and endocrine-disrupting potency than parent PBDEs | In vitro studies |
| This table is illustrative and based on data for related compounds due to the absence of specific data for this compound. Sources: mdpi.comnih.govepa.gov |
Exposure Assessment in Contaminated Environmental Compartments
Exposure assessment for this compound requires understanding its sources, fate, and transport in the environment. OH-PBDEs enter ecosystems through two primary pathways: as transformation products from anthropogenic PBDEs used as flame retardants, and as natural products synthesized by marine organisms like algae and sponges. mdpi.comresearchgate.net
Once in the environment, these compounds can be found in various compartments. Due to their chemical properties, OH-PBDEs, like their parent compounds, can partition from water into sediment and bioaccumulate in organisms. mdpi.comnih.gov The presence of PBDEs has been documented in air, water, soil, and dust. nih.gov Releases can occur from the use and disposal of products containing PBDEs, with air releases often partitioning rapidly to soil and sediments. publications.gc.ca
Studies have detected various OH-PBDE congeners in marine environments worldwide, including in seawater, sediment, and a wide range of marine life from plants to mammals. mdpi.com For example, 6-OH-BDE 47 and 2′-OH-BDE 68 have been detected in seawater in the Arctic. mdpi.com The bioaccumulation and elimination kinetics of some OH-PBDEs have been studied in fish, revealing long half-lives and high concentrations in the liver and kidney, which underscores their potential to persist in organisms. nih.gov
The table below presents examples of environmental concentrations for related OH-PBDEs, which are the type of data required for an exposure assessment.
| Compound | Environmental Compartment | Concentration Range | Location |
| ƩOH-PBDEs | Seawater | 3.0 ± 1.8 pg/L | Arctic |
| 6-OH-BDE 47 | Seawater | 0.94–1.8 pg/L | Arctic |
| 2′-OH-BDE 68 | Seawater | Not Detected – 4.0 pg/L | Arctic |
| BDE-47 (parent congener) | Surface Water | 1.02 ng L-1 (mean) | China |
| BDE-47 (parent congener) | Sediment | 0.13-2.18 ng g-1 | Mangrove Wetlands, China |
| This table is illustrative and based on data for related compounds due to the absence of specific data for this compound. Sources: mdpi.comnih.gov |
Risk Characterization and Development of Management Strategies
Risk characterization is the final step in the ERA process, where the likelihood of adverse effects is estimated by integrating the hazard and exposure assessments. navy.mil A common method is the margin of exposure (MOE) approach, which compares a point of departure from a dose-response curve (like a benchmark dose lower confidence limit, BMDL) to the estimated human or environmental exposure. mdpi.com An MOE above a certain value (e.g., >2.5 for some PBDEs) may indicate a low level of concern. mdpi.com Another method is the risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). An RQ value below 1 typically suggests a low ecological risk.
For this compound, a quantitative risk characterization is not possible due to the lack of specific toxicity and exposure data. However, based on assessments of parent PBDEs, dietary exposure to these compounds in the European population is considered a potential health concern. europa.eu Studies on parent PBDEs in Chinese surface waters found that the ecological risks were generally low, though some areas showed medium risk. nih.gov
The development of management strategies for POPs is guided by international agreements like the Stockholm Convention, which has listed several PBDEs for elimination or restriction. mdpi.com Management objectives for PBDEs typically aim to prevent their manufacture and minimize their release into the environment from all sources. publications.gc.ca Strategies include:
Regulatory Actions: Prohibiting or restricting the production, use, and import of the parent PBDE compounds. publications.gc.ca
Environmental Monitoring: Continued monitoring of PBDEs and their metabolites in various environmental media and biota to track levels and assess the effectiveness of control measures.
Waste Management: Developing and implementing environmentally sound management practices for wastes containing PBDEs to prevent their release during disposal or recycling.
Research: Supporting further research to fill data gaps, especially for metabolites like OH-PBDEs, to refine risk assessments and understand their full toxicological impact. nih.gov This includes developing adverse outcome pathways to better predict the hazards of unstudied congeners. nih.gov
Given that OH-PBDEs can be more toxic than their parent compounds, a comprehensive management strategy must consider the risks posed by these metabolites, even as the parent compounds are phased out.
Research Gaps, Emerging Concerns, and Future Directions in 4 Oh 2,3 ,5 ,6 Tetrabromodiphenyl Ether Studies
Further Elucidation of Undiscovered Natural and Anthropogenic Formation Pathways
The origins of 4'-OH-2,3',5',6-tetrabromodiphenyl ether and other OH-PBDEs in the environment are not fully resolved, with evidence pointing to both natural and human-related sources plos.orgtandfonline.com. A significant research gap exists in distinguishing between these pathways and identifying potentially unknown sources.
Natural Formation: Natural production of OH-PBDEs, particularly in marine environments, is a known pathway mdpi.comnih.gov. Marine organisms such as algae and sponges can synthesize these compounds. The primary proposed mechanism is the enzymatic oxidation and subsequent coupling of bromophenols, which are also naturally produced tandfonline.com. However, the specific organisms and enzymatic processes responsible for the synthesis of the 4'-OH-2,3',5',6-tetrabromo congener remain largely uncharacterized. Future research should focus on identifying the specific biosynthetic pathways and the range of marine species capable of producing this compound.
Anthropogenic and Abiotic Formation: The metabolism of PBDEs, widely used as flame retardants, is a key anthropogenic source of OH-PBDEs plos.orgresearchgate.net. For instance, higher brominated congeners can undergo biotransformation in organisms to form lower-brominated hydroxylated metabolites. Additionally, abiotic processes, such as the photochemical transformation of bromophenols in aquatic systems under sunlight, have been identified as a potential source of some OH-PBDE congeners tandfonline.com. However, the specific PBDE precursors and the environmental conditions that lead to the formation of this compound are not well-defined. Research is needed to quantify the contribution of PBDE metabolism versus abiotic formation to the environmental load of this specific isomer.
Table 1: Known and Hypothesized Formation Pathways for OH-PBDEs
| Formation Pathway | Type | Description | Research Gaps for this compound |
| Biotransformation | Anthropogenic | Metabolic conversion (e.g., hydroxylation, debromination) of parent PBDEs in biota (fish, mammals, etc.). | Identification of specific parent PBDE congeners that metabolize to this isomer; quantification of transformation rates in various species. |
| Natural Production | Natural | Biosynthesis in marine organisms (e.g., algae, sponges) from simpler brominated precursors. | Identification of specific marine organisms and enzymatic pathways responsible for its synthesis. |
| Abiotic Transformation | Natural/Anthropogenic | Photochemical or oxidative coupling of bromophenols in the environment (e.g., surface waters). | Determining the specific bromophenol precursors and environmental conditions (pH, light intensity) that favor its formation. |
Comprehensive Mapping of Biotransformation Products and Metabolic Networks
The biotransformation of PBDEs is a complex process that can lead to the formation of numerous metabolites, including various OH-PBDE isomers. While it is established that organisms can metabolize PBDEs, the complete metabolic network leading to and from this compound is far from understood.
Future research must aim to comprehensively map these metabolic pathways. This involves identifying not only the parent PBDEs that can be metabolized to this compound but also its subsequent transformation products. It is known that OH-PBDEs can undergo further reactions, such as methylation to form methoxylated PBDEs (MeO-PBDEs), which may alter their persistence and toxicity nih.gov. Studies utilizing advanced analytical techniques are required to trace the metabolic fate of this compound in various organisms, from microorganisms to vertebrates. Understanding these networks is crucial, as the toxicity and bioaccumulation potential of the metabolites may differ significantly from the parent compound.
Long-Term Ecological Impacts and Ecosystem-Level Effects on Biodiversity and Function
The toxicological data on OH-PBDEs suggest they may pose a greater risk than the PBDEs from which they are derived. Due to their structural similarity to thyroid hormones, OH-PBDEs can interfere with the endocrine system nih.gov. In vitro studies have demonstrated that OH-PBDEs can exhibit higher neurotoxicity and endocrine-disrupting potency than PBDEs mdpi.comnih.gov.
How does chronic exposure to environmentally relevant concentrations of this compound affect community structure and biodiversity?
Does it impact critical ecosystem functions, such as nutrient cycling or primary productivity?
Are there synergistic effects with other environmental contaminants?
Development of Novel Remediation and Mitigation Technologies for Contaminated Environments
As persistent organic pollutants, PBDEs and their metabolites contaminate soil, sediment, and water systems nih.gov. While remediation strategies for the parent PBDEs are being explored, there is a distinct lack of technologies specifically targeting OH-PBDEs.
Current research into PBDE remediation often focuses on debromination techniques using methods like persulfate oxidation or the application of nanoscale zerovalent iron researchgate.net. These methods aim to break down the highly brominated congeners into less toxic forms. An emerging area of research is to investigate whether these technologies are also effective for the degradation of hydroxylated metabolites like this compound.
Furthermore, bioremediation, which uses microorganisms to break down contaminants, is a promising avenue epa.govgreener-h2020.eu. Future work should focus on identifying and engineering microbes or enzyme systems capable of degrading the stable diphenyl ether structure of OH-PBDEs. Developing effective and environmentally benign remediation technologies is essential for managing existing contamination in hotspots such as e-waste recycling sites and sewage treatment outflows nih.govnih.gov.
Table 2: Potential Remediation Approaches for OH-PBDEs
| Technology | Principle | Status for OH-PBDEs | Future Direction |
| In Situ Chemical Oxidation (ISCO) | Uses strong oxidizing agents (e.g., persulfate, permanganate) to chemically degrade contaminants. | Investigated for parent PBDEs researchgate.net; effectiveness for OH-PBDEs is a research gap. | Test efficacy and degradation pathways for OH-PBDEs; optimize for field conditions. |
| Nanoremediation | Employs nanoscale reactive materials (e.g., nanoscale zerovalent iron) to degrade pollutants. | Proven effective for debromination of parent PBDEs; application to OH-PBDEs is underexplored. | Evaluate reaction kinetics and byproducts for OH-PBDEs. |
| Bioremediation/Bioaugmentation | Utilizes microorganisms to metabolize and degrade contaminants. | Largely conceptual for OH-PBDEs. | Isolate and culture microorganisms capable of cleaving the ether bond of OH-PBDEs. |
| Phytoremediation | Uses plants to absorb, contain, or degrade contaminants in soil and water. | Largely conceptual for OH-PBDEs. | Screen hyperaccumulator plant species for uptake and metabolism of OH-PBDEs. |
Standardization of Analytical Methods and Ensuring Inter-Laboratory Comparability
Accurate assessment of the environmental occurrence and fate of this compound relies on robust analytical methods. The analysis of OH-PBDEs is challenging due to the large number of possible isomers, their low concentrations in environmental samples, and matrix interference nih.gov.
Current methods often involve multi-step processes of extraction, cleanup, and instrumental analysis, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govcdc.govresearchgate.net. However, a lack of certified reference materials and commercially available analytical standards for many OH-PBDE isomers, including potentially this compound, hinders accurate quantification and method validation nih.gov.
A critical future direction is the development of standardized analytical protocols, as has been done for parent PBDEs epa.gov. This includes creating stable, isotopically labeled internal standards and certified reference materials. Furthermore, conducting inter-laboratory comparison studies is essential to ensure that data generated by different research groups around the world are reliable and comparable, which is fundamental for global monitoring and risk assessment uea.ac.uk.
Integrated Approaches for Global Environmental Monitoring and Risk Assessment
Given their persistence and potential for long-range transport, PBDEs and their metabolites are global pollutants nih.govjst.go.jpacs.org. While monitoring programs have tracked parent PBDEs in various media like air, water, and biota, their hydroxylated metabolites are often not included. There is a pressing need to integrate OH-PBDEs, including this compound, into large-scale environmental monitoring programs like the Global Atmosphere Passive Sampling (GAPS) network or initiatives like the International Pellet Watch jst.go.jpacs.org.
Risk assessment frameworks also need to evolve. Current assessments often focus on the parent PBDE congeners phfscience.nzeuropa.euresearchgate.net. It is crucial to develop integrated risk assessment models that account for the entire suite of PBDE-related compounds, including metabolites. This requires a better understanding of the relative potency and toxicity of OH-PBDEs compared to their precursors. A holistic approach, combining global monitoring data with advanced toxicological and fate modeling, will be necessary to fully comprehend and manage the risks posed by these emerging contaminants to both environmental and human health publications.gc.ca.
Q & A
Basic Research Questions
Q. What are the primary analytical challenges in detecting 4'-OH-2,3',5',6-Tetrabromodiphenyl Ether in environmental samples, and how can they be addressed methodologically?
- Answer: Detection requires overcoming low environmental concentrations and matrix interferences. Methods include:
- Extraction: Use pressurized liquid extraction (PLE) with hexane:acetone (1:1) for lipid-rich samples, followed by sulfuric acid cleanup to remove organic interferences .
- Instrumentation: Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is recommended for isomer-specific identification. For hydroxylated analogs like 4'-OH-TBDE, derivatization (e.g., BSTFA) may enhance volatility and sensitivity .
- Quality Control: Isotope-labeled internal standards (e.g., ¹³C-BDE-47) correct for matrix effects and recovery losses .
Q. How does the hydroxyl group in 4'-OH-TBDE influence its environmental persistence and bioaccumulation compared to non-hydroxylated PBDEs?
- Answer: The hydroxyl group increases water solubility (reducing log Kow by ~2–3 units), which may decrease bioaccumulation but enhance mobility in aquatic systems. However, hydroxylation can increase binding affinity to proteins (e.g., transthyretin), potentially altering toxicokinetics . Comparative studies show hydroxylated metabolites are retained longer in tissues like liver and plasma due to protein interactions .
Advanced Research Questions
Q. What experimental strategies resolve co-eluting hydroxylated PBDE isomers in chromatographic analysis?
- Answer:
- Orthogonal GC Columns: Combine non-polar (5% phenyl methyl polysiloxane) and polar (50% cyanopropyl polysiloxane) columns to separate structurally similar isomers .
- Tandem MS: Use MS/MS with collision-induced dissociation (CID) to differentiate isomers based on fragment ion ratios (e.g., m/z 79/81 for Br⁻ clusters) .
- Synthesis of Authentic Standards: Reference standards (e.g., BDE-71 for positional isomer comparison) are critical for retention time indexing .
Q. How do interspecies differences in metabolic pathways affect the formation and toxicity of hydroxylated PBDEs?
- Answer:
- In Vivo Models: Rats retain ~86% of TBDE doses in adipose tissue, while mice excrete 33% via urine as hydrophilic metabolites, indicating species-specific cytochrome P450 activity .
- In Vitro Assays: Hepatocyte cultures from humans vs. rodents show divergent CYP2B6/CYP3A4-mediated hydroxylation rates, influencing metabolite profiles .
- Toxicity Endpoints: Hydroxylated metabolites (e.g., 4'-OH-TBDE) exhibit higher endocrine disruption potency than parent compounds in zebrafish embryos, requiring targeted OECD 234 testing .
Q. What statistical approaches are used to reconcile contradictory data on hydroxylated PBDE concentrations across studies?
- Answer:
- Meta-Analysis: Pool data using inverse-variance weighting to account for heterogeneity in sampling matrices (e.g., serum vs. adipose tissue) and detection limits .
- Principal Component Analysis (PCA): Identify congener-specific patterns (e.g., BDE-71 vs. BDE-77 dominance) to trace contamination sources or metabolic pathways .
- Bayesian Modeling: Quantify uncertainty in low-concentration datasets, particularly for hydroxylated derivatives near detection limits .
Methodological Reference Tables
Critical Data Gaps and Future Research Directions
- Isomer-Specific Toxicity Data: Limited mechanistic studies on 4'-OH-TBDE’s neurodevelopmental effects.
- Environmental Monitoring: Longitudinal data on hydroxylated PBDEs in Arctic biota (current levels: ~5 ng/g lipid) to assess bioaccumulation trends .
- Metabolic Pathway Elucidation: High-resolution radiolabeled tracer studies to map hydroxylation sites in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
